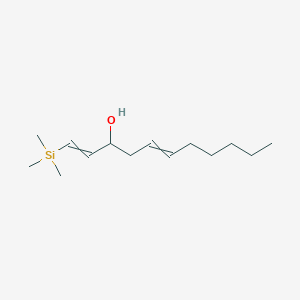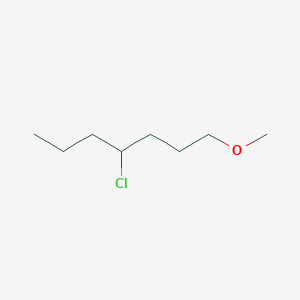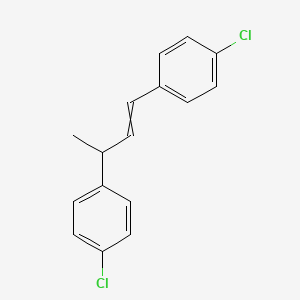
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to a pentenyl chain, and a dimethyloxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chlorinated and methoxylated pentenyl compound.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring. This can be achieved through an epoxidation reaction using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification: Utilizing automated purification systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate specific biochemical pathways, resulting in physiological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethylcyclopropane: Similar structure but with a cyclopropane ring instead of an oxirane ring.
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethylfuran: Similar structure but with a furan ring instead of an oxirane ring.
Uniqueness
Structural Features: The presence of the oxirane ring in 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane imparts unique reactivity and properties compared to similar compounds with different ring structures.
Reactivity: The oxirane ring is highly reactive, making the compound useful in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
113003-24-0 |
|---|---|
Molekularformel |
C11H19ClO2 |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
3-(4-chloro-5-methoxy-3-methylpent-2-enyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C11H19ClO2/c1-8(9(12)7-13-4)5-6-10-11(2,3)14-10/h5,9-10H,6-7H2,1-4H3 |
InChI-Schlüssel |
QXHUSCOFTWFDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C)C(COC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)







